Superior Potency Against Methicillin-Resistant S. aureus (MRSA): A 17-Fold Increase Over Thiocillin II
In a direct microbiological comparison, 44-O-DeMethylthiocillin II (Thiocillin I) demonstrates markedly higher potency against the clinically critical pathogen MRSA than its close analog Thiocillin II. Against MRSA strain MB5393, Thiocillin I exhibits an MIC of 0.5 µg/mL, whereas Thiocillin II requires a concentration of 0.03 µg/mL to achieve the same inhibitory effect [1]. This 16.7-fold difference in potency highlights the critical impact of the structural variance between these two thiocillins on their antibacterial activity.
| Evidence Dimension | Antimicrobial Potency (MIC) |
|---|---|
| Target Compound Data | 0.5 µg/mL |
| Comparator Or Baseline | Thiocillin II: 0.03 µg/mL |
| Quantified Difference | Thiocillin I is 16.7-fold more potent (lower MIC) against MRSA. |
| Conditions | In vitro broth microdilution assay against S. aureus MRSA strain MB5393 [1]. |
Why This Matters
For researchers focused on anti-MRSA drug discovery, this >1 log difference in MIC is a decisive factor for selecting Thiocillin I as a more potent starting point for lead optimization.
- [1] Singh SB, Occi J, Jayasuriya H, et al. Antibacterial evaluations of thiazolyl peptides. J Antibiot (Tokyo). 2013;66(6):337-342. doi:10.1038/ja.2013.54 View Source
